

An In-depth Technical Guide to N-(2-aminoethyl)propanamide

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Compound of Interest

Compound Name: *N*-(2-aminoethyl)propanamide

CAS No.: 925-58-6

Cat. No.: B1275059

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This guide provides a comprehensive technical overview of **N-(2-aminoethyl)propanamide**, a molecule of interest in various chemical and biomedical research fields. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and potential applications, grounding all claims in verifiable, authoritative sources.

Core Molecular Identity

N-(2-aminoethyl)propanamide is an organic compound classified as an amide.^[1] It is characterized by a propanamide backbone with an aminoethyl substituent attached to the nitrogen atom.^[1] This unique structure provides a foundation for diverse chemical reactivity and biological interactions.^[1]

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For **N-(2-aminoethyl)propanamide**, these are:

- Molecular Formula: C₅H₁₂N₂O^{[1][2]}

- Molecular Weight: 116.16 g/mol [1][2]

These values are critical for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and mass spectrometry analysis.

Chemical Structure and Identifiers

The arrangement of atoms and the bonds between them dictates the molecule's chemical behavior.

Table 1: Structural Information and Identifiers for **N-(2-aminoethyl)propanamide**

Identifier	Value	Source
IUPAC Name	N-(2-aminoethyl)propanamide	[1][2]
CAS Number	925-58-6	[1][2]
SMILES	<chem>CCC(=O)NCCN</chem>	[1][2]
InChI	InChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8)	[1][2]
InChIKey	SUYTZMWLZYCZEF-UHFFFAOYSA-N	[1][2]

The structure contains a primary amine and an amide functional group, which are key to its reactivity.

Caption: 2D Chemical Structure of **N-(2-aminoethyl)propanamide**.

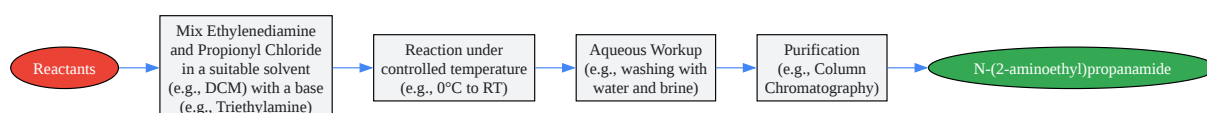
Synthesis Methodologies

The synthesis of **N-(2-aminoethyl)propanamide** can be approached through several established organic chemistry routes. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Amidation of Ethylenediamine with Propionic Acid Derivatives

A common and direct approach involves the acylation of ethylenediamine with a derivative of propionic acid, such as propanoyl chloride or propionic anhydride.

Workflow: Synthesis via Acylation



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Caption: General workflow for the synthesis of **N-(2-aminoethyl)propanamide**.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine and a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent like dichloromethane (DCM). The excess of ethylenediamine is often used to favor mono-acylation.
- **Acylation:** Cool the solution to 0°C in an ice bath. Add propanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., dilute HCl) to remove excess ethylenediamine, followed by a base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.

- Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure **N-(2-aminoethyl)propanamide**.

The causality behind using an excess of ethylenediamine and a non-nucleophilic base is to statistically favor the formation of the mono-acylated product over the di-acylated byproduct and to neutralize the HCl generated during the reaction, respectively.

Other reported methods include the reduction of N-(2-azidoethyl)propanamide.^[1]

Analytical Characterization

To confirm the identity and purity of synthesized **N-(2-aminoethyl)propanamide**, a suite of analytical techniques is employed.

Table 2: Analytical Techniques for Characterization

Technique	Purpose	Expected Outcome
NMR Spectroscopy (^1H , ^{13}C)	Structural Elucidation	Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and structure of the molecule.
Mass Spectrometry (MS)	Molecular Weight Confirmation	Determines the mass-to-charge ratio of the molecule, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy	Functional Group Identification	Identifies characteristic vibrations of functional groups present, such as the N-H stretch of the amine and amide, and the C=O stretch of the amide.
High-Performance Liquid Chromatography (HPLC)	Purity Assessment	Separates the compound from impurities, allowing for the determination of its purity.

Representative HPLC Protocol for Purity Analysis

This protocol is a starting point and should be optimized for the specific instrument and column used.

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD).
- Sample Preparation: Prepare a solution of **N-(2-aminoethyl)propanamide** in the mobile phase at a concentration of approximately 1 mg/mL.
- Injection and Analysis: Inject a small volume (e.g., 10 μ L) and run the gradient program. The purity is calculated based on the relative peak area of the main component.

This self-validating system ensures that the observed purity is a true reflection of the sample's composition, with the formic acid aiding in protonation and improving peak shape for the basic amine.

Potential Applications and Fields of Research

N-(2-aminoethyl)propanamide serves as a versatile building block and intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical and Medicinal Chemistry

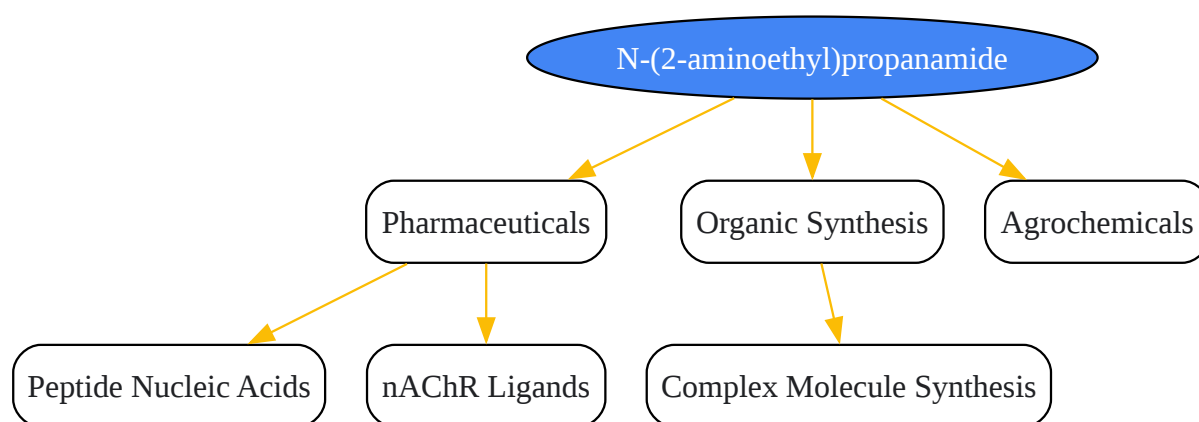
The presence of both a primary amine and an amide group allows for further functionalization, making it a useful scaffold in drug discovery.

- Receptor Ligand Synthesis: It has been utilized in the synthesis of compounds targeting nicotine-acetylcholine neuroreceptors (nAChRs), which are implicated in various neurological conditions.^{[1][3]} Derivatives have shown potential biological activities, including spasmolytic, cholinergic, and analgesic effects.^[1]
- Peptide Nucleic Acid (PNA) Synthesis: The aminoethyl backbone is a key component in the synthesis of chiral Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA with potential therapeutic and diagnostic applications.^[1]

Organic Synthesis

As a bifunctional molecule, it is a valuable intermediate for creating more complex organic structures.[1] Its derivatives may also be explored in the development of agrochemicals like herbicides and pesticides.[1]

Relationship Diagram of Applications



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Caption: Interconnected applications of **N-(2-aminoethyl)propanamide**.

Conclusion

N-(2-aminoethyl)propanamide is a molecule with significant potential, underpinned by its straightforward synthesis and versatile chemical nature. This guide has provided a technical foundation for its identity, synthesis, analysis, and applications. For researchers and developers, this compound represents a valuable tool in the pursuit of novel therapeutics and complex chemical entities. The protocols and data presented herein serve as a robust starting point for further investigation and innovation.

References

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Sources

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- [2. N-\(2-Aminoethyl\)propanamide | C5H12N2O | CID 4551317 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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